Cas no 136684-95-2 (4-fluoro-N-(pentan-2-yl)aniline)

4-fluoro-N-(pentan-2-yl)aniline 化学的及び物理的性質
名前と識別子
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- Benzenamine, 4-fluoro-N-(1-methylbutyl)-
- 4-fluoro-N-(pentan-2-yl)aniline
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- インチ: 1S/C11H16FN/c1-3-4-9(2)13-11-7-5-10(12)6-8-11/h5-9,13H,3-4H2,1-2H3
- InChIKey: CRZFLRYHKKTVEF-UHFFFAOYSA-N
- ほほえんだ: C1(NC(C)CCC)=CC=C(F)C=C1
4-fluoro-N-(pentan-2-yl)aniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-165028-0.5g |
4-fluoro-N-(pentan-2-yl)aniline |
136684-95-2 | 0.5g |
$699.0 | 2023-05-26 | ||
Enamine | EN300-165028-2.5g |
4-fluoro-N-(pentan-2-yl)aniline |
136684-95-2 | 2.5g |
$1428.0 | 2023-05-26 | ||
Enamine | EN300-165028-10000mg |
4-fluoro-N-(pentan-2-yl)aniline |
136684-95-2 | 10000mg |
$1163.0 | 2023-09-21 | ||
Enamine | EN300-165028-5000mg |
4-fluoro-N-(pentan-2-yl)aniline |
136684-95-2 | 5000mg |
$783.0 | 2023-09-21 | ||
Enamine | EN300-165028-0.25g |
4-fluoro-N-(pentan-2-yl)aniline |
136684-95-2 | 0.25g |
$670.0 | 2023-05-26 | ||
Enamine | EN300-165028-0.05g |
4-fluoro-N-(pentan-2-yl)aniline |
136684-95-2 | 0.05g |
$612.0 | 2023-05-26 | ||
Enamine | EN300-165028-1.0g |
4-fluoro-N-(pentan-2-yl)aniline |
136684-95-2 | 1g |
$728.0 | 2023-05-26 | ||
Enamine | EN300-165028-100mg |
4-fluoro-N-(pentan-2-yl)aniline |
136684-95-2 | 100mg |
$238.0 | 2023-09-21 | ||
Enamine | EN300-165028-500mg |
4-fluoro-N-(pentan-2-yl)aniline |
136684-95-2 | 500mg |
$260.0 | 2023-09-21 | ||
Enamine | EN300-165028-10.0g |
4-fluoro-N-(pentan-2-yl)aniline |
136684-95-2 | 10g |
$3131.0 | 2023-05-26 |
4-fluoro-N-(pentan-2-yl)aniline 関連文献
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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10. Book reviews
4-fluoro-N-(pentan-2-yl)anilineに関する追加情報
Comprehensive Overview of 4-fluoro-N-(pentan-2-yl)aniline (CAS No. 136684-95-2): Properties, Applications, and Industry Insights
4-fluoro-N-(pentan-2-yl)aniline (CAS No. 136684-95-2) is a fluorinated aromatic amine derivative with significant relevance in pharmaceutical and agrochemical research. This compound, characterized by its fluoro-substituted aniline core and pentan-2-yl side chain, has garnered attention for its unique physicochemical properties and potential applications in drug discovery. The presence of the fluorine atom enhances its metabolic stability and bioavailability, making it a valuable intermediate in the synthesis of bioactive molecules.
In recent years, the demand for fluorinated organic compounds like 4-fluoro-N-(pentan-2-yl)aniline has surged due to their role in developing targeted therapies and precision agriculture solutions. Researchers are particularly interested in its potential as a building block for kinase inhibitors and herbicide formulations, aligning with the growing focus on sustainable chemistry and green synthesis methodologies. The compound’s lipophilicity and electron-withdrawing properties contribute to its versatility in molecular design.
The synthesis of CAS 136684-95-2 typically involves nucleophilic aromatic substitution or reductive amination protocols, with yields optimized through catalytic fluorination techniques. Analytical characterization via NMR spectroscopy and high-resolution mass spectrometry confirms its structural integrity. Notably, its low toxicity profile under standard handling conditions makes it a preferable candidate for industrial-scale applications compared to non-fluorinated analogs.
From an industrial perspective, 4-fluoro-N-(pentan-2-yl)aniline addresses key challenges in crop protection and pharmaceutical intermediates manufacturing. Its compatibility with continuous flow chemistry systems aligns with the industry’s shift toward process intensification, reducing waste and energy consumption. Furthermore, its stability under high-temperature conditions makes it suitable for high-throughput screening in drug development pipelines.
Emerging trends in AI-driven molecular modeling have highlighted the compound’s potential in fragment-based drug design. Computational studies suggest its utility in modulating protein-ligand interactions, particularly in central nervous system targets. This has spurred collaborations between academic researchers and biotech startups exploring novel applications beyond traditional domains.
Environmental considerations surrounding fluorinated compounds have also shaped research directions. Recent lifecycle assessments indicate that 136684-95-2 exhibits favorable biodegradation kinetics compared to persistent pollutants, addressing regulatory concerns about bioaccumulation. This positions it as a sustainable alternative in green chemistry initiatives.
In summary, 4-fluoro-N-(pentan-2-yl)aniline represents a convergence of synthetic accessibility, functional versatility, and regulatory compliance. Its evolving applications across life sciences and material innovation underscore its importance in contemporary chemical research, while ongoing studies continue to expand its potential in next-generation therapeutics and smart agrochemicals.
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